A-1155463 is a selective inhibitor of the enzyme acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism. This compound has garnered attention in biomedical research, particularly in the context of metabolic disorders and obesity. The inhibition of acetyl-CoA carboxylase can lead to reduced lipogenesis and increased fatty acid oxidation, making A-1155463 a potential therapeutic agent for treating conditions such as type 2 diabetes and non-alcoholic fatty liver disease.
A-1155463 was developed by researchers at AstraZeneca as part of their efforts to explore novel approaches to modulate metabolic pathways involved in obesity and related disorders. The compound has been studied in various preclinical models to evaluate its efficacy and safety profile.
A-1155463 is classified as a small molecule drug due to its low molecular weight and ability to penetrate cell membranes. It falls under the category of metabolic modulators, specifically targeting lipid metabolism.
The synthesis of A-1155463 involves several steps, typically starting from commercially available precursors. The synthetic route is designed to optimize yield, purity, and scalability for potential clinical applications.
The synthesis process is closely monitored using analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the identity and purity of A-1155463 at each stage.
The molecular structure of A-1155463 can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity.
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into its binding interactions with acetyl-CoA carboxylase.
A-1155463 primarily undergoes reactions related to its interaction with biological targets:
Kinetic studies are performed to determine the IC50 value (the concentration required to inhibit 50% of enzyme activity), providing critical data for understanding the potency of A-1155463.
The mechanism of action for A-1155463 involves:
Studies demonstrate that treatment with A-1155463 results in decreased lipid levels in preclinical models, supporting its potential use in metabolic disorders.
Characterization studies using techniques like differential scanning calorimetry (DSC) provide insights into thermal properties, while stability studies assess shelf-life under various conditions.
A-1155463 has potential applications in:
BCL-XL (B-cell lymphoma extra-long), an anti-apoptotic member of the BCL-2 protein family, is frequently overexpressed in diverse malignancies including melanoma, glioblastoma, colorectal carcinoma, and hematological cancers. This overexpression confers a critical survival advantage to cancer cells by sequestering pro-apoptotic proteins such as BAX and BAK, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation [3] [10]. Beyond its canonical anti-apoptotic function, BCL-XL actively contributes to multiple hallmarks of cancer progression:
The clinical development of Navitoclax (ABT-263), a potent dual inhibitor of BCL-2 and BCL-XL, validated BCL-XL as a therapeutic target but revealed a critical limitation: dose-limiting, on-target thrombocytopenia. This toxicity stems from the essential role of BCL-XL in platelet survival, as anucleate platelets rely solely on BCL-XL for their prolonged lifespan [2] [9]. Selective BCL-XL inhibition offers distinct advantages:
The journey to selective BCL-XL inhibitors exemplifies the evolution of targeted cancer therapy:
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9